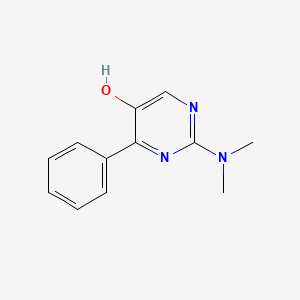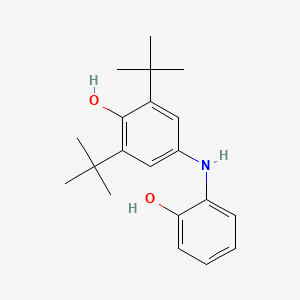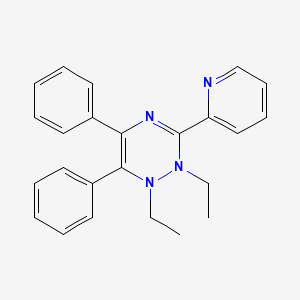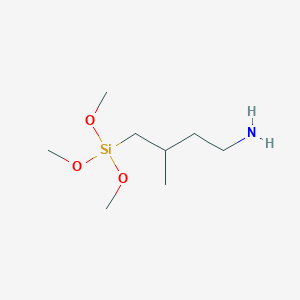![molecular formula C13H13NS B14319413 Pyridine, 2-[[(4-methylphenyl)methyl]thio]- CAS No. 112498-21-2](/img/structure/B14319413.png)
Pyridine, 2-[[(4-methylphenyl)methyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(4-methylphenyl)methyl]thio]-: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted at the 2-position with a thioether group linked to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[[(4-methylphenyl)methyl]thio]- typically involves the reaction of 2-chloropyridine with 4-methylbenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired thioether compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Pyridine derivatives without the thioether group.
Substitution: Nitrated or halogenated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound can be used to study the interactions of thioether-containing molecules with biological targets. It may also serve as a model compound for investigating the metabolism and biotransformation of thioethers in living organisms.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, Pyridine, 2-[[(4-methylphenyl)methyl]thio]- can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for various chemical processes.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[(4-methylphenyl)methyl]thio]- involves its interaction with molecular targets through its thioether group and pyridine ring. The thioether group can undergo oxidation or reduction, altering the compound’s reactivity and binding affinity. The pyridine ring can participate in π-π interactions and hydrogen bonding with biological targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- Pyridine, 2-methyl-
- Pyridine, 4-methyl-
- 2-Pyridinamine, 4-methyl-
Comparison: Pyridine, 2-[[(4-methylphenyl)methyl]thio]- is unique due to the presence of the thioether group linked to a 4-methylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives. For example, the thioether group can undergo oxidation to form sulfoxides or sulfones, which is not possible with simple methyl-substituted pyridines. Additionally, the presence of the 4-methylphenyl group can influence the compound’s electronic properties and steric effects, affecting its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
112498-21-2 |
|---|---|
Formule moléculaire |
C13H13NS |
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-5-7-12(8-6-11)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Clé InChI |
XUIAEUARFVMQJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
arsanium bromide](/img/structure/B14319428.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
